molecular formula C7H4INOS B1408587 2-Iodo-4-hydroxybenzothiazole CAS No. 1261768-06-2

2-Iodo-4-hydroxybenzothiazole

Cat. No. B1408587
CAS RN: 1261768-06-2
M. Wt: 277.08 g/mol
InChI Key: WDWRPEHSVILXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-4-hydroxybenzothiazole is a chemical compound with the molecular formula C7H4INOS. It has a molecular weight of 277.08 g/mol . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry, and its derivatives possess a wide range of pharmacological properties .


Synthesis Analysis

The synthesis of 2-arylbenzothiazole, a class to which 2-Iodo-4-hydroxybenzothiazole belongs, has been extensively studied. One approach involves the three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another strategy involves the synthesis of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole via selective Suzuki–Miyaura cross-coupling reaction .

Scientific Research Applications

Intracellular Detection of Cu²⁺ Ions

2-Iodo-4-hydroxybenzothiazole derivatives have been utilized for the intracellular detection of copper ions (Cu²⁺) . These compounds can specifically detect Cu²⁺ ions with high sensitivity, which is crucial for understanding the role of copper in biological systems .

Anticancer Applications

These derivatives have also shown promise in anticancer applications . They have been used to study the anticancer activity on various cancer cell lines, providing insights into potential therapeutic uses .

Anticounterfeiting Measures

The unique fluorescent properties of 2-Iodo-4-hydroxybenzothiazole derivatives make them suitable for anticounterfeiting applications . They can be used to develop security labels to prevent the forgery of important documents and products .

Bioimaging

Hydroxybenzothiazole derivatives, including those with the 2-iodo-4-hydroxy moiety, are extensively used in bioimaging . Their ability to fluoresce allows for the visualization of cellular components and processes .

Chemosensors

These compounds serve as chemosensors for cations and anions. Their structural features enable them to interact with various ions, making them useful for detecting and quantifying these species in different environments .

Photocatalysis and Photosensitization

In the field of photocatalysis and photosensitization , 2-Iodo-4-hydroxybenzothiazole derivatives contribute to the development of new materials that can harness light energy to drive chemical reactions .

Future Directions

Benzothiazole and its derivatives have been identified as a promising scaffold for the development of new therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs . Additionally, green chemistry approaches to the synthesis of benzothiazole compounds are being explored .

properties

IUPAC Name

2-iodo-1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWRPEHSVILXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-hydroxybenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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